MFCD09057683
Description
However, based on analogous MDL numbers (e.g., MFCD00003330, MFCD13195646), it likely represents a synthetic organic or organometallic compound. Such identifiers typically correspond to chemicals cataloged for research or industrial applications, characterized by specific molecular formulae, physicochemical properties, and functional groups.
Properties
IUPAC Name |
2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-11(2)14-7-5-6-12(3)17(14)21-16(24)10-26-19-20-13(4)15(8-9-23)18(25)22-19/h5-7,11,23H,8-10H2,1-4H3,(H,21,24)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHJMBNZOLPKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC(=C(C(=O)N2)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD09057683 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as condensation reactions, cyclization, and purification processes. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The methods used in industrial settings are designed to maximize yield while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
MFCD09057683 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired chemical transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
MFCD09057683 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis and catalysis.
Biology: It is employed in biochemical assays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications and is used in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD09057683 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
The following analysis compares compounds analogous to MFCD09057683 based on structural motifs, synthesis routes, and physicochemical properties derived from the evidence.
Structural and Functional Analogues
Table 1: Key Properties of Similar Compounds
| CAS No. | MDL No. | Molecular Formula | Molecular Weight | Solubility (mg/ml) | Log S (ESOL) | Key Applications/Properties |
|---|---|---|---|---|---|---|
| 1761-61-1 | MFCD00003330 | C₇H₅BrO₂ | 201.02 | 0.687 | -2.47 | Intermediate in organic synthesis |
| 1046861-20-4 | MFCD13195646 | C₆H₅BBrClO₂ | 235.27 | 0.24 | -2.99 | Boronic acid derivatives for cross-coupling reactions |
| 54013-06-8 | MFCD08437665 | C₇H₉N₃O₂ | 167.17 | N/A | -2.63* | Pharmaceutical intermediates |
| 905306-69-6 | MFCD10697534 | C₇H₁₀N₂O | 138.17 | Highly soluble | -1.98* | Agrochemical precursors |
*Estimated from analogous data in .
Key Observations :
Solubility Trends : Brominated aromatic compounds (e.g., 1761-61-1) exhibit lower aqueous solubility (0.687 mg/ml) due to hydrophobic aromatic rings and halogen substituents, whereas nitrogen-containing heterocycles (e.g., 905306-69-6) show higher solubility, attributed to polar functional groups like amines and ethers .
Synthetic Utility : Boronic acid derivatives (e.g., 1046861-20-4) are critical in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in drug discovery . In contrast, benzimidazole derivatives (e.g., 54013-06-8) serve as ligands in catalysis or bioactive scaffolds .
Thermodynamic Stability : Log S values (water solubility) correlate with molecular polarity. For instance, 905306-69-6’s high GI absorption and BBB permeability suggest favorable pharmacokinetic profiles for CNS-targeted drugs .
Comparative Insights :
- Catalytic Efficiency : The A-FGO catalyst used for 1761-61-1 achieves near-quantitative yields (98%) under mild conditions, highlighting its superiority over traditional palladium-based systems (e.g., 69% for 1046861-20-4) .
- Reaction Scalability : Microwave-assisted synthesis (e.g., 120°C for 54013-06-8) reduces reaction times but requires specialized equipment, limiting industrial adoption .
Pharmacological and Industrial Relevance
- Toxicity Profiles : Compounds like 905306-69-6 (H315-H319-H335 warnings) pose risks of skin/eye irritation, necessitating stringent handling protocols .
- Material Science Applications : Boron-containing compounds (e.g., 1046861-20-4) are pivotal in polymer flame retardants, aligning with trends in sustainable material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
